Superior Lipophilicity and Permeability Predictions Compared to Non-Fluorinated Pyridinol Analogs
The presence of the 2-trifluoromethyl group in 5-methyl-2-(trifluoromethyl)pyridin-4-ol imparts a significantly higher computed lipophilicity (XLogP3 = 1.4) relative to the non-fluorinated analog 5-methylpyridin-4-ol, for which typical logP values are ≤0.5 [1][2]. This increase in logP of approximately +0.9 log units is expected to enhance passive membrane permeability by roughly 3- to 5-fold based on established parabolic relationships between logP and Caco-2 permeability [3]. In contrast, the bulkier 2,6-bis(trifluoromethyl)-4-pyridinol analog has a much higher XLogP of ~2.8 [4], which often correlates with increased plasma protein binding and reduced free fraction, making the mono-trifluoromethyl derivative a more balanced choice for oral bioavailability [3].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.4 |
| Comparator Or Baseline | 5-methylpyridin-4-ol (logP ≤0.5); 2,6-bis(trifluoromethyl)-4-pyridinol (XLogP ~2.8) |
| Quantified Difference | Δ logP +0.9 vs. non-fluorinated analog; Δ logP -1.4 vs. bis-trifluoromethyl analog |
| Conditions | Computed by XLogP3 (PubChem release 2019.06.18) |
Why This Matters
The intermediate logP of 1.4 positions this compound in the optimal range for balancing membrane permeability and aqueous solubility, a critical factor for lead optimization in drug discovery.
- [1] PubChem. 5-Methyl-2-(trifluoromethyl)pyridin-4-ol. CID 15836685. https://pubchem.ncbi.nlm.nih.gov/compound/15836685 (accessed 2025). View Source
- [2] PubChem. 5-Methylpyridin-4-ol. CID 138442. https://pubchem.ncbi.nlm.nih.gov/compound/138442 (accessed 2025). View Source
- [3] Wenlock, M. C.; Austin, R. P.; Barton, P.; Davis, A. M.; Leeson, P. D. A comparison of physiochemical property profiles of development and marketed oral drugs. J. Med. Chem. 2003, 46(7), 1250-1256. View Source
- [4] YYBYY. 2,6-bis(trifluoromethyl)-1H-pyridin-4-one. https://www.yybyy.com (accessed 2025). View Source
